5-(2,3-Difluorophenyl)oxazolidin-2-one
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Overview
Description
5-(2,3-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibiotics. The presence of the difluorophenyl group enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the desired product .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through crystallization and distillation to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxazolidinone ring, potentially leading to new derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activity or different pharmacokinetic properties .
Scientific Research Applications
5-(2,3-Difluorophenyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is primarily bacteriostatic, but it can be bactericidal against certain strains . The molecular targets include the 23S ribosomal RNA of the 50S subunit, which is crucial for the compound’s antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Tedizolid: A more potent derivative with enhanced activity against resistant bacterial strains.
Cytoxazone: A compound with a similar oxazolidinone core but used primarily in agricultural applications.
Uniqueness
5-(2,3-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new antibiotics and studying enzyme interactions .
Properties
Molecular Formula |
C9H7F2NO2 |
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Molecular Weight |
199.15 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-3-1-2-5(8(6)11)7-4-12-9(13)14-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
MXVDJDKBCCAUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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